N-methyl-3-phenylpropan-1-amine

Description

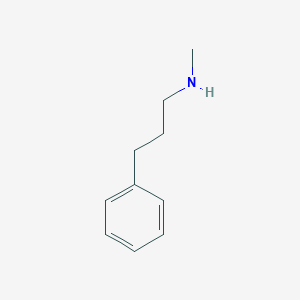

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHBZVFOTDJTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275301 | |

| Record name | N-Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23580-89-4 | |

| Record name | N-Methyl-3-phenylpropan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-3-Phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3-PHENYLPROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Reactivity of N Methyl 3 Phenylpropan 1 Amine

Advanced Synthetic Methodologies for N-methyl-3-phenylpropan-1-amine

Several advanced synthetic routes have been developed for the preparation of this compound and its derivatives. These methods offer different advantages in terms of yield, stereoselectivity, and substrate scope.

One of the common strategies for the synthesis of this compound involves the reduction of propiophenone (B1677668) derivatives. A prominent example is the reductive amination of hydrocinnamaldehyde (B1666312). This reaction is typically carried out by treating the aldehyde with methylamine (B109427), followed by reduction of the resulting imine intermediate. A mild and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120).

A general procedure for this synthesis is as follows: To a solution of hydrocinnamaldehyde in a suitable solvent like methanol (B129727) or dichloromethane (B109758) at 0 °C, an excess of methylamine (e.g., as a solution in ethanol) is added. After a short period of stirring, sodium triacetoxyborohydride is added portionwise. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The reaction is subsequently quenched with a saturated aqueous solution of sodium bicarbonate. The desired product, this compound, can then be extracted with an organic solvent like ethyl acetate (B1210297) and purified, often achieving high yields. rsc.org

A related approach involves the reduction of 3-methylamino-1-propiophenone hydrochloride. This precursor can be synthesized from acetophenone, paraformaldehyde, and monomethylamine hydrochloride. google.com The subsequent reduction of the keto group to a hydroxyl group, followed by dehydroxylation, would lead to the target molecule.

The following table summarizes the key aspects of the reductive amination of hydrocinnamaldehyde:

| Starting Material | Reagents | Product | Yield |

| Hydrocinnamaldehyde | 1. Methylamine (in ethanol) 2. Sodium triacetoxyborohydride | This compound | 99% rsc.org |

The reductive ring opening of isoxazolidine (B1194047) derivatives presents another viable pathway to this compound and its analogues. Isoxazolidines can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. Once formed, the N-O bond of the isoxazolidine ring can be cleaved reductively to yield a 1,3-amino alcohol.

For instance, 2-methyl-3-phenylisoxazolidine-3-carbonitrile has been used as a precursor for the synthesis of 3-methylamino-3-phenylpropan-1-ol. nih.gov The reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether. The reaction involves heating the mixture to reflux for an extended period. nih.gov While this specific example yields a hydroxylated derivative, the general methodology is applicable. To obtain this compound, a dehydroxylation step would be necessary following the ring opening. Alternatively, starting with a 2-methyl-5-phenylisoxazolidine (B1625252) and performing a catalytic hydrogenation could potentially lead directly to the target compound by cleavage of the N-O bond and without affecting the phenyl ring.

The key transformation in this synthetic approach is summarized below:

| Isoxazolidine Precursor | Reducing Agent | Product |

| 2-methyl-3-phenylisoxazolidine-3-carbonitrile | Lithium aluminum hydride (LiAlH₄) | 3-Methylamino-3-phenylpropan-1-ol nih.gov |

Epoxide opening reactions are a versatile tool in organic synthesis for the formation of new carbon-heteroatom bonds. In the context of synthesizing this compound, styrene (B11656) oxide can serve as a key starting material. The reaction of styrene oxide with an amine, such as methylamine, leads to the regioselective opening of the epoxide ring. This reaction is often catalyzed and results in the formation of a β-amino alcohol. researchgate.netresearchgate.net

The nucleophilic attack of methylamine typically occurs at the less sterically hindered carbon of the epoxide ring, yielding 1-(methylamino)-2-phenylethanol. To arrive at this compound, this intermediate would require further chemical modifications, including a chain extension and reduction of the hydroxyl group. A more direct, albeit multi-step, approach would involve the initial ring-opening followed by a sequence of reactions to introduce the additional carbon atom and remove the hydroxyl functionality. The catalytic system for the epoxide ring-opening can influence the reaction's efficiency and selectivity. For example, magnetic hybrid nanocatalysts have been investigated for the regioselective ring-opening of epoxides with amines. researchgate.net

The initial epoxide opening step is represented by the following reaction:

| Epoxide | Nucleophile | Primary Product |

| Styrene Oxide | Methylamine | 1-(Methylamino)-2-phenylethanol |

The Mitsunobu reaction is a powerful method for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. wikipedia.org This reaction typically involves an alcohol, a nucleophile (often with an acidic proton), a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgnih.gov

In the synthesis of derivatives of this compound, the Mitsunobu reaction can be employed to introduce the nitrogen-containing moiety. For example, 3-phenylpropan-1-ol can be reacted with a suitable nitrogen nucleophile in the presence of Mitsunobu reagents. nih.gov If a protected form of methylamine is used as the nucleophile, subsequent deprotection would yield the target compound.

A notable application is in the synthesis of (S)-tert-butyl-3-hydroxy-3-phenylpropyl(methyl)carbamate, where the Mitsunobu reaction is used to couple a protected amino alcohol with a hydroxypyridine derivative. nih.gov This demonstrates the utility of the Mitsunobu reaction in creating complex molecules from simpler precursors related to this compound.

A general scheme for the Mitsunobu reaction in this context is as follows:

| Alcohol | Nucleophile | Reagents | Product Type |

| 3-Phenylpropan-1-ol | Protected Methylamine | Triphenylphosphine, DEAD/DIAD | Protected this compound |

The use of protecting groups is a fundamental strategy in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.

In a synthetic route towards this compound, one could start with 3-phenylpropan-1-amine. The primary amine can be selectively protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. The resulting Boc-protected amine can then be N-methylated. This methylation can be achieved using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride. Finally, the Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to yield the desired this compound.

This strategy has been successfully applied in the synthesis of related compounds. For instance, (S)-3-(methylamino)-1-phenylpropan-1-ol was selectively Boc-protected to yield (S)-tert-butyl-3-hydroxy-3-phenylpropyl(methyl)carbamate. nih.gov This protected intermediate can then undergo further transformations.

The steps involved in a Boc-protection strategy for the synthesis of this compound are outlined in the table below:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Protection | 3-Phenylpropan-1-amine | Di-tert-butyl dicarbonate, Base | Boc-protected 3-phenylpropan-1-amine |

| 2. N-Methylation | Boc-protected 3-phenylpropan-1-amine | Methyl iodide, Strong base (e.g., NaH) | Boc-protected this compound |

| 3. Deprotection | Boc-protected this compound | Acid (e.g., TFA or HCl) | This compound |

Chemical Transformation and Derivatization of this compound

This compound, being a secondary amine, can undergo a variety of chemical transformations and derivatizations at the nitrogen atom. These reactions are essential for the synthesis of more complex molecules.

N-Alkylation: The secondary amine can be further alkylated to form a tertiary amine. This is typically achieved by reacting this compound with an alkyl halide, such as methyl iodide, to yield N,N-dimethyl-3-phenylpropan-1-amine. The reaction is a nucleophilic substitution where the amine acts as the nucleophile. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. For example, reaction with an excess of a methylating agent like methyl iodide would produce N,N,N-trimethyl-3-phenylpropan-1-aminium iodide. google.com

N-Acylation: The amine can readily react with acylating agents like acyl chlorides or anhydrides to form amides. For instance, treatment with benzoyl chloride in the presence of a base to neutralize the HCl byproduct would yield N-methyl-N-(3-phenylpropyl)benzamide. fortunejournals.comorganic-chemistry.orgpearson.comscispace.com This reaction is a nucleophilic acyl substitution.

Oxidation: The secondary amine can be oxidized to form an imine or other oxidation products depending on the oxidizing agent and reaction conditions.

The following table summarizes some of the key chemical transformations of this compound:

| Reaction Type | Reagent | Product |

| N-Methylation | Methyl iodide | N,N-Dimethyl-3-phenylpropan-1-amine |

| Quaternization | Excess Methyl iodide | N,N,N-Trimethyl-3-phenylpropan-1-aminium iodide |

| N-Benzoylation | Benzoyl chloride | N-Methyl-N-(3-phenylpropyl)benzamide |

Oxidation Reactions of this compound

This compound, as a secondary amine, can undergo several types of oxidation reactions. The specific products formed depend on the oxidizing agent and reaction conditions.

One major pathway for the oxidation of secondary amines involves the nitrogen atom. Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids can lead to the formation of N-hydroxylamines. These intermediates are often susceptible to further oxidation, which can yield corresponding nitrone derivatives. uomustansiriyah.edu.iq For instance, the metabolic N-oxidation of other secondary amines, such as N-benzylamphetamine, proceeds through a hydroxylamine (B1172632) intermediate to form a nitrone. uomustansiriyah.edu.iq

Another significant oxidative pathway involves the carbon atom alpha (α) to the nitrogen. This process, known as oxidative dealkylation or deamination, can occur through electrochemical oxidation or with certain chemical oxidants. mdpi.com The reaction typically starts with the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate would lead to the cleavage of the N-C bond, resulting in a primary amine and a carbonyl compound. In the case of this compound, this could result in the formation of 3-phenylpropan-1-amine and formaldehyde, or methylamine and 3-phenylpropanal.

While primary aromatic amines can be oxidized to nitroso and nitro compounds, and tertiary amines form amine oxides, secondary amines like this compound occupy an intermediate position with multiple potential oxidation products. libretexts.org

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent/Method | Major Product Type(s) |

| This compound | Hydrogen Peroxide (H₂O₂), Peroxyacids | N-Hydroxylamine, Nitrone |

| This compound | Electrochemical Oxidation | Iminium Ion (intermediate), leading to dealkylation/deamination products |

Reduction Reactions of this compound

The amine functional group in this compound is in a reduced state and is generally resistant to further reduction under standard chemical conditions. The primary focus of reduction reactions involving this molecule would be the aromatic phenyl ring.

Another potential, though less common, method for reducing the aromatic ring is the Birch reduction. This involves using an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. This would result in a non-conjugated diene, specifically N-methyl-3-(cyclohexa-1,4-dien-1-yl)propan-1-amine.

It is important to note that the amine group itself does not undergo reduction. Instead, it is the product of reductions, for example, the reduction of amides or imines. msu.edu

Substitution Reactions of this compound

This compound can participate in substitution reactions at both the nitrogen atom and the phenyl ring.

N-Alkylation: As a secondary amine, the nitrogen atom is nucleophilic and can react with alkylating agents like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic aliphatic substitution reaction. msu.eduwikipedia.org This reaction converts the secondary amine into a tertiary amine. For example, reaction with methyl iodide would yield N,N-dimethyl-3-phenylpropan-1-amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium salt in what is known as the Menshutkin reaction. wikipedia.org

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the alkylamine substituent is a weak activating group and directs incoming electrophiles to the ortho and para positions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would require specific conditions to proceed effectively. Research on related compounds, such as (S)-3-(methylamino)-1-phenylpropan-1-ol, demonstrates that the phenyl ring can be functionalized. For instance, derivatives have been synthesized where the phenyl group is substituted with iodo or tributylstannyl groups, often as part of a larger synthetic sequence for creating complex molecules. nih.gov

Carbamide Synthesis from this compound

Carbamides, also known as ureas, are derivatives of carbonic acid. This compound can serve as the amine component in several synthetic routes to produce N,N'-substituted ureas.

A common and direct method involves the reaction of the amine with an isocyanate. The nucleophilic nitrogen of this compound attacks the electrophilic carbon of the isocyanate group (R-N=C=O), yielding the corresponding urea (B33335) derivative. This reaction is typically rapid and high-yielding. nih.gov

Alternatively, safer substitutes for highly reactive isocyanates can be used. Phenyl carbamates can react with amines in a solvent like dimethyl sulfoxide (B87167) (DMSO) to produce ureas under mild conditions. google.com this compound would react with a phenyl carbamate (B1207046) to yield the desired urea and phenol (B47542) as a byproduct. Other reagents that can facilitate this transformation include N,N'-carbonyldiimidazole (CDI), which acts as a phosgene (B1210022) equivalent by first reacting with one amine and then a second. nih.gov Patents also describe the synthesis of ureas by reacting an amine with a carbonate or another carbamate in the presence of an ionic liquid. google.com

Reaction Scheme: this compound + R-N=C=O → N-(3-phenylpropyl)-N-methyl-N'-R-urea

Characterization Techniques for this compound and its Derivatives

A variety of analytical techniques are employed to confirm the structure and purity of this compound and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the phenyl ring, the protons of the propyl chain, and the protons of the N-methyl group. The aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm. The protons on the carbons adjacent to the nitrogen (N-CH₃ and N-CH₂) will be shifted downfield. The splitting patterns (e.g., triplets, multiplets) provide information about adjacent, non-equivalent protons. rsc.org

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The carbons of the phenyl ring resonate in the aromatic region (~125-140 ppm), while the aliphatic carbons of the propyl chain and the methyl group appear at higher field (lower ppm values). rsc.org Spectral data for related compounds, such as N-methyl-3-phenylbutan-1-amine, show characteristic shifts that can be used to predict the spectrum of this compound. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl | Ar-H | ~7.32–7.15 (m, 5H) | ~142 (C), ~128.5 (CH), ~126 (CH) |

| Propyl (C3) | -CH₂-Ar | ~2.65 (t, 2H) | ~34 |

| Propyl (C2) | -CH₂- | ~1.80 (m, 2H) | ~31 |

| Propyl (C1) | -CH₂-N | ~2.55 (t, 2H) | ~52 |

| N-Methyl | N-CH₃ | ~2.40 (s, 3H) | ~36 |

| N-H | N-H | Variable, broad | N/A |

Note: Predicted values are based on general principles and data from structurally similar compounds. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Mass Spectrometry (MS) Applications in this compound Studies

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) are commonly used. nih.govrsc.org

The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (149.23 g/mol ). nih.gov The fragmentation pattern is dominated by cleavage of the carbon-carbon bonds alpha (α) and beta (β) to the nitrogen atom, a characteristic feature of amines.

The most prominent fragmentation pathway is α-cleavage, which involves the loss of a radical to form a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage events are possible:

Loss of a hydrogen radical from the N-methyl group is less common.

Cleavage of the C1-C2 bond of the propyl chain to lose a benzyl radical (C₇H₇•), resulting in a fragment at m/z 58 ([CH₃NH=CH₂]⁺).

A major fragmentation involves cleavage at the benzylic position (C2-C3), leading to the formation of a stable tropylium (B1234903) cation at m/z 91 ([C₇H₇]⁺) and a neutral amine fragment. The base peak is often the iminium ion formed by cleavage of the largest alkyl group from the nitrogen, which would be the loss of the C₈H₉• radical, resulting in a fragment at m/z 44 ([CH₂=NHCH₃]⁺).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium cation from benzylic cleavage |

| 58 | [C₃H₈N]⁺ | Loss of benzyl radical |

| 44 | [C₂H₆N]⁺ | Iminium ion from loss of phenyl-ethyl radical (Base Peak) |

X-ray Crystallography of this compound Analogs

The study of the three-dimensional arrangement of atoms and molecules in a crystalline solid, known as X-ray crystallography, is a powerful technique for elucidating the precise structure of chemical compounds. This methodology provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For many classes of organic molecules, including phenethylamine (B48288) derivatives, X-ray crystallography has been instrumental in confirming molecular structures, determining absolute configurations of chiral centers, and analyzing conformational preferences. For instance, crystallographic studies have been conducted on related compounds such as phenethylamine hydrochloride and other derivatives, revealing details about their crystal packing and hydrogen bonding networks. researchgate.net Similarly, the crystal structures of various 1-phenyl-substituted compounds have been determined, offering insights into their molecular geometry. mdpi.com

However, a specific and detailed analysis of the X-ray crystal structures of analogs of this compound, including comprehensive data tables with unit cell dimensions, space groups, and atomic coordinates, is not available in the current body of scientific literature. Such studies would be valuable for comparing the solid-state structures of these analogs and understanding how modifications to the this compound scaffold influence their crystal packing and intermolecular forces. The absence of this specific data highlights an area for potential future research in the structural characterization of this class of compounds.

While information on the synthesis and some analytical properties of this compound and its relatives exists, the detailed structural insights provided by X-ray crystallography for its analogs remain to be explored and published. nih.govwikipedia.orgnih.gov

Analytical Methods and Quality Control for N Methyl 3 Phenylpropan 1 Amine

The accurate identification and quantification of N-methyl-3-phenylpropan-1-amine are crucial for quality control in pharmaceutical manufacturing and for various research and forensic purposes. This section details the analytical methodologies employed for these purposes, with a focus on densitometric thin-layer chromatography (TLC) and the use of analytical reference standards.

Computational and Theoretical Studies of N Methyl 3 Phenylpropan 1 Amine

Quantum Chemical Calculations on N-methyl-3-phenylpropan-1-amine and its Derivatives

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of molecules. nih.gov These calculations can predict molecular geometry, vibrational frequencies, and electronic characteristics that govern a molecule's behavior. dergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govyoutube.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. scispace.com Analysis of these orbitals helps in understanding charge transfer within the molecule. dergipark.org.tr For this compound, the nitrogen atom's lone pair of electrons would significantly contribute to the HOMO, making it a primary site for electrophilic attack. The phenyl group would also play a role in the molecule's frontier orbitals.

While specific DFT calculations for this compound are not detailed in the reviewed literature, the table below illustrates typical HOMO-LUMO energy values for related organic molecules, calculated using DFT methods.

Table 1: Example HOMO-LUMO Energies and Gaps for Organic Molecules

| Molecule/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| 3-methyl-1-phenylpyrazole | -0.3316 | -0.0472 | 0.2844 | TD-DFT |

| Triphenylamine Derivative (1a) | -5.34 | - | - | B3LYP/6-31+g(d,p) |

| Carbazole Derivative (3a) | -5.74 | - | - | B3LYP/6-31+g(d,p) |

This table is for illustrative purposes to show typical values obtained through quantum chemical calculations for other molecules, as specific data for this compound was not available in the search results. researchgate.netscispace.com

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEPS map plots the electrostatic potential onto the electron density surface of the molecule. researchgate.net Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. uni-muenchen.de

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. uni-muenchen.de

Green: Regions of neutral or near-zero potential.

For this compound, a MEPS analysis would be expected to show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for protonation and interaction with electrophiles. The phenyl group's π-system would also influence the potential distribution. MEPS analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition. researchgate.netresearchgate.net

Molecular Docking Simulations with this compound

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other macromolecule. nih.gov This method is fundamental in drug discovery and molecular biology for screening virtual libraries of compounds and understanding ligand-receptor interactions at the atomic level. nih.govpensoft.net

The simulation algorithm places the ligand, such as this compound, into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. nih.gov A lower docking score generally indicates a more favorable binding interaction. pensoft.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site. ajchem-a.commdpi.com

While specific docking studies featuring this compound as the primary ligand were not identified in the provided results, research on structurally similar compounds demonstrates the utility of this approach. For instance, derivatives of quinolone and triazole have been evaluated as potential enzyme inhibitors through molecular docking, revealing stable complexes and key binding interactions. pensoft.netmdpi.com Molecular dynamics (MD) simulations are often used subsequently to validate the stability of the docked ligand-receptor complex over time. ajchem-a.commdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-methyl-3,3-diphenylpropanamide |

| N-methyl-3-phenylbutanamide |

| N-methyl-3,3-diphenylpropan-1-amine |

| N-(3-Phenylpropyl)butan-1-amine |

| N-(3-Phenylpropyl)hexan-1-amine |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide |

| 3-methyl-1-phenylpyrazole |

| Triphenylamine |

| Carbazole |

| Indoline |

| Diethylmalonate |

| 3-aminopyridine |

| 3-fluoroaniline |

| p-toluidine |

| Vorinostat |

Emerging Research Directions and Future Perspectives for N Methyl 3 Phenylpropan 1 Amine

Development of N-methyl-3-phenylpropan-1-amine as a Pharmacological Tool Compound

Currently, there is a lack of specific research into the development and use of this compound as a standalone pharmacological tool. Its primary role in a research context has been as an analytical reference standard for the identification and quantification of impurities in pharmaceutical products, notably as "Fluoxetine Hydrochloride Impurity B". nih.govpharmaffiliates.comncats.io

However, the broader family of phenylpropylamines is of significant interest in pharmacology. drugbank.com For instance, derivatives of the this compound scaffold have been synthesized and investigated as probes for specific biological targets. A notable example is (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine, which has been developed as a high-affinity probe for norepinephrine (B1679862) transporters (NET), demonstrating the potential of this chemical backbone in creating tools for neuroimaging and research into neurological disorders. nih.gov The foundational structure of this compound could, therefore, serve as a template for the design of new, more specific pharmacological tools.

Potential for Novel Therapeutic Strategies involving this compound

Direct therapeutic applications for this compound have not been explored in published research. Its association with the antidepressant fluoxetine (B1211875) is primarily as a process-related impurity and a synthetic intermediate. google.com Specifically, the related compound N-methyl-3-phenyl-3-hydroxyl-propylamine is a key intermediate in the synthesis of fluoxetine hydrochloride. google.com

The therapeutic potential of structurally similar compounds is well-documented. For example, N-methyl-3-phenoxy-3-phenylpropan-1-amine was developed in the 1970s as a serotonin-norepinephrine reuptake inhibitor (SNRI), highlighting the psychoactive potential of this structural class. wikipedia.org This historical context suggests that this compound itself might possess uninvestigated neuroactive properties. Future research could explore its interaction with monoamine transporters and receptors, which are key targets in the treatment of depression and other mood disorders. The development of derivatives could also lead to novel therapeutic agents with unique pharmacological profiles.

Interdisciplinary Approaches in this compound Research

The study of this compound, thus far, has been largely confined to the fields of analytical and pharmaceutical chemistry, focusing on its detection and control as an impurity. chemchart.com However, a comprehensive understanding of this compound would benefit from a more interdisciplinary approach.

Future research could integrate the following fields:

Medicinal Chemistry: To synthesize and modify the molecule to explore structure-activity relationships.

Computational Chemistry: To model its interactions with biological targets and predict its pharmacological and toxicological properties.

Pharmacology and Neuroscience: To characterize its effects on cellular and animal models, particularly in the central nervous system.

Toxicology: To determine its safety profile, which is currently largely unknown. caymanchem.com

Such collaborative efforts would be essential to unlock any potential value of this compound beyond its current status as a chemical intermediate and impurity.

Uncharacterized Bioactivity and Further Research Needs for this compound

The biological activity of this compound remains largely uncharacterized. Its physiological and toxicological properties are not well-documented, presenting a significant gap in the scientific literature. caymanchem.com The primary focus has been on its chemical properties and its role as an impurity.

There is a clear need for further research to fill this knowledge void. Key research questions that need to be addressed include:

What are the specific biological targets of this compound?

Does it exhibit any affinity for neurotransmitter transporters or receptors?

What are its metabolic pathways and potential metabolites?

What is its acute and chronic toxicity profile?

Answering these questions is crucial not only for assessing the risks associated with its presence as an impurity in pharmaceutical products but also for determining if it holds any untapped potential as a pharmacological agent or research tool.

Q & A

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

- Factors :

- Reducing Agent Efficiency : NaBH3CN vs. NaBH4 (lower selectivity).

- Purification Methods : Diethyl ether precipitation vs. column chromatography .

- Recommendation : Standardize solvent systems (MeOH/HCl) and stoichiometry (2:1 aldehyde:methylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.